2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
“2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1383056-73-2 . It has a molecular weight of 278.27 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . The synthesis of related compounds often involves the use of electron-donating groups (EDGs) at position 7 on the fused ring .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) . This suggests that the compound has a complex structure with multiple functional groups.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.27 . Further physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazolo[1,5-a]pyrimidine derivatives, including those related to 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized using various methods. For example, a method involving the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides was developed, highlighting the chemical reactivity and potential for diverse derivative formation of these compounds (Umehara, Ueda, & Tokuyama, 2016).
- Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives, including X-ray analysis and hydrogen-bonded framework structures, has been conducted to better understand their molecular properties (Portilla et al., 2006).
Biological Activity and Pharmacological Potential
- The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. These compounds are studied for their potential pharmacological properties, such as acting as angiotensin II receptor antagonists (Shiota et al., 1999). It's important to note that the direct application of this compound in these contexts may vary.
Material Science Applications
- Pyrazolo[1,5-a]pyrimidines have also attracted interest in materials science due to their photophysical properties. The synthesis and modification of these compounds are key to exploring their potential in various material applications (Moustafa et al., 2022).
Synthetic Chemistry and Methodologies
- In synthetic chemistry, various methods have been developed for the efficient synthesis of polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines. These methodologies enhance the ability to produce a range of derivatives with potential applications in different fields of research (Filimonov et al., 2013).
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHNBKLVFDPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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